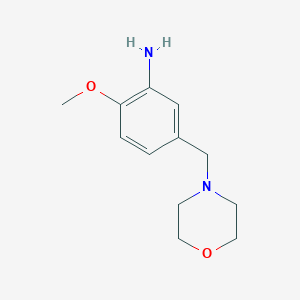![molecular formula C12H12ClNO2 B8416487 N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B8416487.png)
N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C12H12ClNO2. This compound is notable for its unique structure, which includes a cyclopropane ring, a carboxylic acid group, a chloro-substituted benzyl group, and a formyl group. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of cyclopropanecarboxylic acid, which can be synthesized through the reaction of dihalocarbenes with olefins to form cyclopropanes, followed by oxidation to yield the carboxylic acid
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Aplicaciones Científicas De Investigación
N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s biological activity.
Comparación Con Compuestos Similares
N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide can be compared to other similar compounds such as:
Cyclopropanecarboxylic Acid: Lacks the chloro and formyl groups, resulting in different reactivity and applications.
4-Chloro-3-formyl-benzylamine: Lacks the cyclopropane ring, affecting its chemical properties and biological activity.
Cyclopropanecarboxylic Acid 4-chloro-benzylamide:
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and wide range of applications.
Propiedades
Fórmula molecular |
C12H12ClNO2 |
|---|---|
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H12ClNO2/c13-11-4-1-8(5-10(11)7-15)6-14-12(16)9-2-3-9/h1,4-5,7,9H,2-3,6H2,(H,14,16) |
Clave InChI |
HZOOJHNEQDPTDE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NCC2=CC(=C(C=C2)Cl)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethanone, 2,2,2-trifluoro-1-[4-(2-propyn-1-ylamino)phenyl]-](/img/structure/B8416415.png)
![{[(Benzyloxy)carbonyl]amino}ethanethioic S-acid](/img/structure/B8416418.png)
![5-[(3,5-Dimethoxy-4-hydroxyphenyl)methylene]-2,4-imidazolidinedione](/img/structure/B8416421.png)











